molecular formula C14H22N2O2 B14731577 2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 6269-00-7

2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14731577
CAS No.: 6269-00-7
M. Wt: 250.34 g/mol
InChI Key: NGNYLZMYGUUXSM-UHFFFAOYSA-N
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Description

2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.337 g/mol . It is known for its unique structure, which includes two methyl(propan-2-yl)amino groups attached to a cyclohexa-2,5-diene-1,4-dione core. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with methyl(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-2,5-diene-1,4-dione compounds .

Scientific Research Applications

2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis[(2-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione
  • 2,5-Bis[(2-methylanilino)-1,4-benzoquinone]

Uniqueness

2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of methyl(propan-2-yl)amino groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

6269-00-7

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

2,5-bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H22N2O2/c1-9(2)15(5)11-7-14(18)12(8-13(11)17)16(6)10(3)4/h7-10H,1-6H3

InChI Key

NGNYLZMYGUUXSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC(=O)C(=CC1=O)N(C)C(C)C

Origin of Product

United States

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